molecular formula C7H15NO B1528841 2-Cyclopropyl-2-methoxy-propylamine CAS No. 1416352-04-9

2-Cyclopropyl-2-methoxy-propylamine

Cat. No.: B1528841
CAS No.: 1416352-04-9
M. Wt: 129.2 g/mol
InChI Key: OHAIVYMIFIKNJS-UHFFFAOYSA-N
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Description

2-Cyclopropyl-2-methoxy-propylamine is an organic compound with the molecular formula C7H15NO It is characterized by a cyclopropyl group attached to a methoxy-propylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Cyclopropyl-2-methoxy-propylamine can be achieved through several synthetic routes. One common method involves the reaction of methoxy acetone with ammonia in the presence of a metallic-type hydrogenation catalyst such as palladium/carbon, platinum/carbon, or nickel . The reaction is typically carried out under hydrogen atmosphere at elevated temperatures and pressures to yield the desired amine.

Industrial Production Methods: For industrial-scale production, the process may involve the use of phase transfer catalysis (PTC) to enhance reaction efficiency. For example, cyclopropylamine can be synthesized through a series of steps including ring-opening esterification, cyclization, hydrolysis, acylation, and Hofmann degradation . The use of PTC in the cyclization and hydrolysis steps allows for mild reaction conditions and high yields.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropyl-2-methoxy-propylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: It can be reduced to form simpler amines or hydrocarbons.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

2-Cyclopropyl-2-methoxy-propylamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-2-methoxy-propylamine involves its interaction with specific molecular targets. The cyclopropyl group imparts conformational rigidity to the molecule, which can enhance its binding affinity to target proteins or enzymes . The methoxy group may also play a role in modulating the compound’s reactivity and stability.

Comparison with Similar Compounds

    Cyclopropylamine: Similar in structure but lacks the methoxy group.

    Methoxypropylamine: Similar but lacks the cyclopropyl group.

    Cyclopropylmethoxyamine: Similar but with different positioning of functional groups.

Uniqueness: 2-Cyclopropyl-2-methoxy-propylamine is unique due to the presence of both the cyclopropyl and methoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

2-cyclopropyl-2-methoxypropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-7(5-8,9-2)6-3-4-6/h6H,3-5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHAIVYMIFIKNJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(C1CC1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclopropyl-2-methoxy-propylamine
Reactant of Route 2
2-Cyclopropyl-2-methoxy-propylamine
Reactant of Route 3
2-Cyclopropyl-2-methoxy-propylamine
Reactant of Route 4
2-Cyclopropyl-2-methoxy-propylamine
Reactant of Route 5
2-Cyclopropyl-2-methoxy-propylamine
Reactant of Route 6
2-Cyclopropyl-2-methoxy-propylamine

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